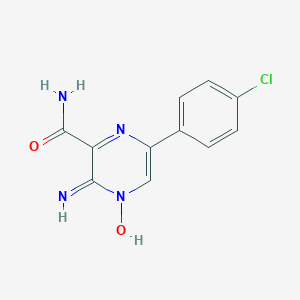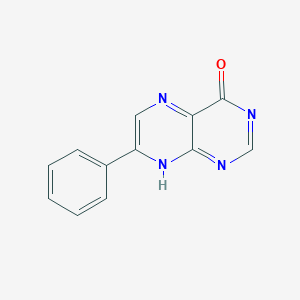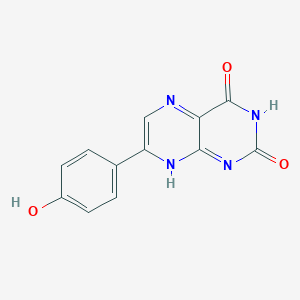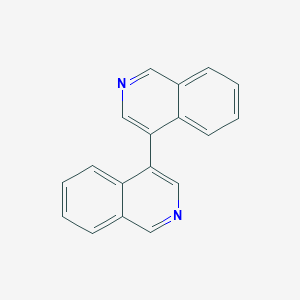
specs ac-907/25005339
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
specs ac-907/25005339 is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their presence in many natural alkaloids and their significant biological activities .
Preparation Methods
The synthesis of specs ac-907/25005339 can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of N-propargyl oxazolidines under microwave irradiation, which provides 4-substituted isoquinolines through a sequential palladium-catalyzed reductive cyclization/ring-opening/aromatization cascade.
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly and efficient .
Chemical Reactions Analysis
specs ac-907/25005339 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common reagents used in these reactions include strong acids like hydrochloric acid for protonation and bromine for bromination. Major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and brominated isoquinolines .
Scientific Research Applications
specs ac-907/25005339 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: Isoquinoline compounds are used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of specs ac-907/25005339 involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific isoquinoline derivative and its application .
Comparison with Similar Compounds
specs ac-907/25005339 is similar to other isoquinoline derivatives, such as quinoline and 1-benzylisoquinoline. it is unique due to its specific structure and the presence of two isoquinoline moieties. This unique structure can result in different biological activities and chemical reactivity compared to other isoquinoline derivatives .
Similar compounds include:
Quinoline: Another benzene-pyridine fused compound with significant biological activities.
1-Benzylisoquinoline: A structural backbone in many natural alkaloids.
Properties
CAS No. |
55270-29-6 |
|---|---|
Molecular Formula |
C18H12N2 |
Molecular Weight |
256.3g/mol |
IUPAC Name |
4-isoquinolin-4-ylisoquinoline |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-19-11-17(15)18-12-20-10-14-6-2-4-8-16(14)18/h1-12H |
InChI Key |
DHSKOHRCOPTBLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CN=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CN=CC4=CC=CC=C43 |
solubility |
32.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B372554.png)

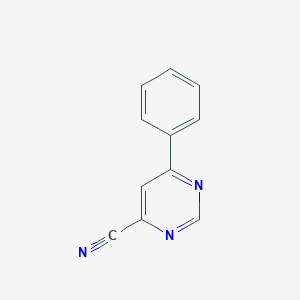
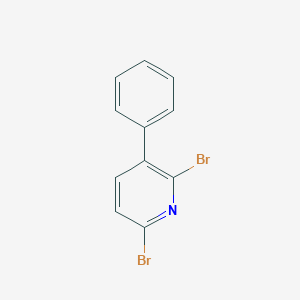
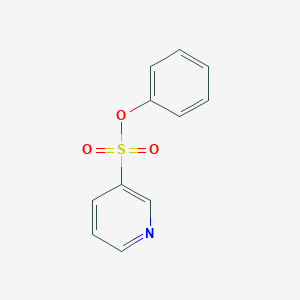
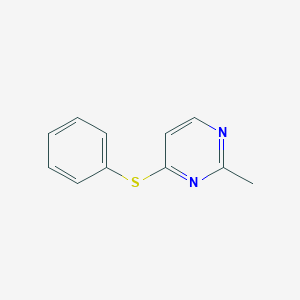
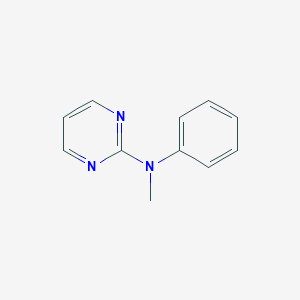
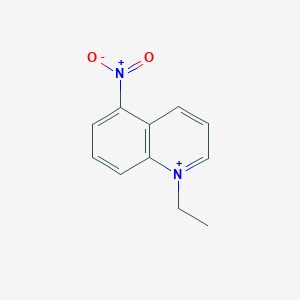
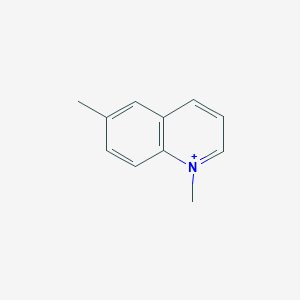

![[4-Phenyl-6-(sulfanylmethyl)-1,3,5-triazin-2-yl]methyl hydrosulfide](/img/structure/B372572.png)
